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Compound Name: Fmoc-His-Aib-OH

Cat. No.: B15316093 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the

dipeptide Fmoc-His(Trt)-Aib-OH. The synthesis of peptides containing the sterically hindered α-

aminoisobutyric acid (Aib) residue and the racemization-prone Histidine (His) residue presents

unique challenges. This protocol outlines optimized conditions to achieve efficient coupling and

minimize side reactions, yielding a high-purity product. The use of a trityl (Trt) protecting group

for the imidazole side chain of Histidine is crucial to prevent side reactions during synthesis.

Challenges in Synthesis

The synthesis of peptides containing Aib and His residues requires careful optimization of

coupling and deprotection steps.[1][2][3]

Steric Hindrance of Aib: The α,α-disubstituted nature of Aib creates significant steric

hindrance, which can lead to incomplete coupling reactions.[1][4][5] To overcome this, forcing

conditions such as the use of potent coupling reagents, elevated temperatures, and/or

extended reaction times are often necessary.[2][6][7] Microwave-assisted SPPS has been

shown to be particularly effective in driving these difficult couplings to completion.[1][8]

Histidine Racemization: The imidazole ring of the Histidine side chain can act as a base,

catalyzing the abstraction of the α-proton and leading to racemization during activation and
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coupling.[9] The use of the trityl (Trt) protecting group on the imidazole nitrogen helps to

mitigate this issue.[10]

Experimental Protocol

This protocol is designed for manual solid-phase peptide synthesis on a 0.1 mmol scale.

1. Resin Selection and Preparation

Resin: 2-Chlorotrityl chloride (2-CTC) resin is recommended for the synthesis of C-terminal

acid peptides, as it allows for mild cleavage conditions that keep the side-chain protecting

groups intact if desired.

Procedure:

Swell 2-CTC resin (1.0 g, loading capacity ~0.1 mmol/g) in dichloromethane (DCM, 10 mL)

for 1 hour in a reaction vessel.

Drain the DCM.

2. Loading of the First Amino Acid (Fmoc-Aib-OH)

Reagents:

Fmoc-Aib-OH (2 equivalents relative to resin loading)

Diisopropylethylamine (DIPEA) (4 equivalents relative to resin loading)

Dichloromethane (DCM)

Procedure:

Dissolve Fmoc-Aib-OH in DCM.

Add DIPEA to the amino acid solution.

Add the solution to the swelled resin.

Agitate the mixture at room temperature for 2-4 hours.
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To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (80:15:5) and agitate

for 30 minutes.

Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

Dry the resin under vacuum.

3. Fmoc Deprotection

Reagent: 20% Piperidine in N,N-dimethylformamide (DMF).

Procedure:

Add the 20% piperidine/DMF solution to the resin.

Agitate for 5 minutes.

Drain the solution.

Add a fresh portion of 20% piperidine/DMF solution and agitate for 15 minutes.

Drain the solution and wash the resin sequentially with DMF (5x) and DCM (3x).

4. Coupling of the Second Amino Acid (Fmoc-His(Trt)-OH)

Reagents:

Fmoc-His(Trt)-OH (3 equivalents)

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

(2.9 equivalents)

Diisopropylethylamine (DIPEA) (6 equivalents)

N,N-Dimethylformamide (DMF)

Procedure:

In a separate vial, dissolve Fmoc-His(Trt)-OH and HATU in DMF.
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Add DIPEA to the solution to pre-activate the amino acid for 1-2 minutes.

Add the activated amino acid solution to the deprotected resin.

Agitate the mixture at room temperature for 2-4 hours. A longer coupling time may be

required due to the steric hindrance of the N-terminal Aib residue.[6]

Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is

positive (indicating free amines), repeat the coupling step.

Wash the resin sequentially with DMF (5x) and DCM (3x).

5. Cleavage of the Dipeptide from the Resin

Reagent: Cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water

(95:2.5:2.5 v/v/v).[11]

Procedure:

Wash the final peptide-resin with DCM (3x) and dry it under a stream of nitrogen.

Add the cleavage cocktail to the resin in a fume hood. The yellow color of the solution is

due to the release of the trityl cation.[12][13]

Agitate the mixture at room temperature for 2-3 hours.[11]

Filter the resin and collect the filtrate.

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

Concentrate the TFA solution under a gentle stream of nitrogen.

Precipitate the crude peptide by adding cold diethyl ether.

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash

twice.

Dry the crude peptide pellet under vacuum.
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6. Purification and Characterization

Purification: The crude peptide can be purified by reverse-phase high-performance liquid

chromatography (RP-HPLC).

Characterization: The purified peptide should be characterized by mass spectrometry (MS)

and analytical RP-HPLC to confirm its identity and purity.

Data Presentation

Parameter Value/Condition Reference/Note

Resin 2-Chlorotrityl chloride Mild cleavage conditions

Scale 0.1 mmol

First Amino Acid Fmoc-Aib-OH (2 eq.)

Loading Base DIPEA (4 eq.)

Loading Time 2-4 hours

Deprotection Reagent 20% Piperidine in DMF

Deprotection Time 5 min + 15 min

Second Amino Acid Fmoc-His(Trt)-OH (3 eq.) Trityl protection for side chain

Coupling Reagent HATU (2.9 eq.) Potent coupling agent

Coupling Base DIPEA (6 eq.)

Coupling Time 2-4 hours Monitor with Kaiser test

Cleavage Cocktail TFA/TIS/Water (95:2.5:2.5) [11]

Cleavage Time 2-3 hours [11]

Mandatory Visualization
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1. Resin Preparation 2. First Amino Acid Loading 3. Elongation Cycle 4. Cleavage and Deprotection

Swell 2-CTC Resin
in DCM

Load Fmoc-Aib-OH
with DIPEA in DCM Cap Unreacted Sites Wash (DCM, DMF) Fmoc Deprotection

(20% Piperidine/DMF) Wash (DMF, DCM) Couple Fmoc-His(Trt)-OH
(HATU/DIPEA) Wash (DMF, DCM) Cleave with

TFA/TIS/Water
Precipitate with

Cold Ether Purify by RP-HPLC

Click to download full resolution via product page

Caption: Workflow for the solid-phase synthesis of Fmoc-His(Trt)-Aib-OH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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